molecular formula C12H9FN2O4 B6385844 (2,4)-Dihydroxy-5-(2-fluoro-4-methoxycarbonylphenyl)pyrimidine CAS No. 1261943-50-3

(2,4)-Dihydroxy-5-(2-fluoro-4-methoxycarbonylphenyl)pyrimidine

Cat. No.: B6385844
CAS No.: 1261943-50-3
M. Wt: 264.21 g/mol
InChI Key: YFZLFUYJVFMPTL-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(2-fluoro-4-methoxycarbonylphenyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This particular compound is characterized by the presence of two hydroxyl groups at positions 2 and 4, a fluorine atom at position 2, and a methoxycarbonyl group at position 4 on the phenyl ring attached to the pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(2-fluoro-4-methoxycarbonylphenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate substituted phenyl derivative.

    Formation of Pyrimidine Ring: The substituted phenyl derivative undergoes cyclization with suitable reagents to form the pyrimidine ring.

    Functional Group Introduction: The hydroxyl, fluorine, and methoxycarbonyl groups are introduced through various organic reactions such as halogenation, esterification, and hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methoxycarbonyl moiety, converting it to an alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
  • Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

Medicine:

  • Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
  • Used in drug discovery and development as a lead compound for the synthesis of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(2-fluoro-4-methoxycarbonylphenyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or interact with DNA, affecting gene expression.

Comparison with Similar Compounds

    (2,4)-Dihydroxy-5-(2-chloro-4-methoxycarbonylphenyl)pyrimidine: Similar structure but with a chlorine atom instead of fluorine.

    (2,4)-Dihydroxy-5-(2-fluoro-4-carboxyphenyl)pyrimidine: Similar structure but with a carboxyl group instead of a methoxycarbonyl group.

Uniqueness:

  • The presence of the fluorine atom and methoxycarbonyl group in (2,4)-Dihydroxy-5-(2-fluoro-4-methoxycarbonylphenyl)pyrimidine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
  • The combination of these functional groups may enhance the compound’s stability, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-(2,4-dioxo-1H-pyrimidin-5-yl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4/c1-19-11(17)6-2-3-7(9(13)4-6)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZLFUYJVFMPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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